An In-depth Technical Guide to the Chemical Structure and Properties of (S)-2-Aminopentan-1-ol Hydrochloride
An In-depth Technical Guide to the Chemical Structure and Properties of (S)-2-Aminopentan-1-ol Hydrochloride
Abstract
(S)-2-Aminopentan-1-ol hydrochloride, a chiral amino alcohol, is a pivotal building block in modern asymmetric synthesis, particularly within the pharmaceutical industry. Its stereochemically defined structure is integral to the synthesis of complex molecular architectures where specific enantiomeric configurations are paramount for biological activity. This guide provides a comprehensive technical overview of the chemical and physical properties of (S)-2-aminopentan-1-ol hydrochloride, detailing its structural elucidation through spectroscopic analysis, and outlining robust methodologies for its synthesis and characterization. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the use of chiral intermediates.
Introduction: The Significance of (S)-2-Aminopentan-1-ol Hydrochloride in Asymmetric Synthesis
Chiral 1,2-amino alcohols are a privileged structural motif in a vast array of biologically active molecules. The precise spatial arrangement of the amino and hydroxyl functionalities provides a versatile scaffold for molecular recognition by biological targets such as enzymes and receptors. (S)-2-Aminopentan-1-ol, also known as L-Norvalinol, and its hydrochloride salt, are of particular interest due to their role as key intermediates in the synthesis of various pharmaceuticals. The hydrochloride form enhances the compound's stability and handling characteristics, making it more amenable to storage and use in multi-step synthetic processes.
The critical importance of maintaining enantiomeric purity throughout a synthetic route cannot be overstated. The (S)-configuration of this amino alcohol is essential for the efficacy of the final active pharmaceutical ingredient (API). For instance, the free base, (S)-(+)-2-amino-1-pentanol, is a documented intermediate in the synthesis of the antiviral agent telaprevir, a protease inhibitor used in the treatment of Hepatitis C. This underscores the necessity for rigorous analytical control of the stereochemistry of such building blocks.
Physicochemical and Structural Properties
(S)-2-aminopentan-1-ol hydrochloride is a white to off-white solid at room temperature. Its salt form imparts greater stability and crystallinity compared to the free base.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-aminopentan-1-ol;hydrochloride | [1] |
| Synonyms | (S)-2-Aminopentan-1-ol HCl, L-Norvalinol hydrochloride | [1] |
| CAS Number | 2025376-01-4 | |
| Molecular Formula | C₅H₁₄ClNO | [1] |
| Molecular Weight | 139.62 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point (Racemate) | 90.5-91.5 °C | [2] |
| Optical Activity (Free Base) | [α]20/D +17°, c = 1 in chloroform | |
| Storage Conditions | Store at room temperature, keep dry and cool. |
Note: The melting point provided is for the racemic 2-amino-1-pentanol hydrochloride. The melting point of the pure (S)-enantiomer may differ slightly.
The structure of (S)-2-aminopentan-1-ol hydrochloride features a chiral center at the second carbon atom, which is bonded to an amino group, a propyl group, a hydroxymethyl group, and a hydrogen atom. The hydrochloride salt exists as an ammonium chloride, with the nitrogen atom of the amino group being protonated.
Spectroscopic Characterization
Accurate structural elucidation and confirmation of stereochemical integrity are paramount. The following section details the expected spectroscopic data for (S)-2-aminopentan-1-ol hydrochloride, drawing comparisons with closely related structures where direct experimental data is not publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum of (S)-2-aminopentan-1-ol hydrochloride is expected to show distinct signals for the protons of the pentyl chain, the hydroxymethyl group, and the amino group. Based on data for the analogous (S)-2-aminopropan-1-ol hydrochloride[3], the following proton environments can be predicted: a triplet for the terminal methyl group, multiplets for the methylene groups of the propyl chain, a multiplet for the chiral proton at C2, and multiplets for the diastereotopic protons of the hydroxymethyl group. The protons of the ammonium and hydroxyl groups may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. We can predict five distinct signals corresponding to the five carbon atoms in the molecule. Drawing from the data for (S)-2-aminopropan-1-ol hydrochloride[3], the approximate chemical shifts would be: a signal for the terminal methyl carbon, signals for the two methylene carbons of the propyl chain, a signal for the chiral carbon (C2) bearing the amino group, and a signal for the hydroxymethyl carbon (C1).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The NIST Chemistry WebBook provides a reference spectrum for 2-amino-1-pentanol hydrochloride (racemate)[2]. Key characteristic absorption bands are expected for the O-H stretch of the alcohol, the N-H stretches of the ammonium group, C-H stretches of the alkyl chain, and C-O and C-N stretching vibrations.
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
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N-H Stretch (Ammonium): A broad band with multiple peaks in the region of 2400-3200 cm⁻¹.
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C-H Stretch: Sharp peaks in the region of 2850-3000 cm⁻¹.
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C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For (S)-2-aminopentan-1-ol hydrochloride, the free base would be detected. The molecular ion peak [M]+ for C₅H₁₃NO would be observed at m/z 103.10. Common fragmentation patterns for amino alcohols include the loss of water and alpha-cleavage adjacent to the nitrogen and oxygen atoms.
Synthesis and Purification
The synthesis of enantiomerically pure (S)-2-aminopentan-1-ol hydrochloride typically starts from the corresponding chiral amino acid, L-norvaline. This approach leverages the readily available and highly enantiopure starting material from the chiral pool.
Representative Synthesis Protocol: Reduction of L-Norvaline
The following protocol is a representative method for the synthesis of chiral amino alcohols from their corresponding amino acids.
Step 1: Esterification of L-Norvaline
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Suspend L-norvaline in methanol.
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Cool the mixture in an ice bath and slowly add thionyl chloride.
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Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
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Remove the solvent under reduced pressure to obtain L-norvaline methyl ester hydrochloride.
Step 2: Reduction of the Ester to the Alcohol
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Dissolve the L-norvaline methyl ester hydrochloride in an appropriate solvent, such as tetrahydrofuran (THF).
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Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), at a reduced temperature.
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After the addition is complete, allow the reaction to proceed until the ester is fully consumed.
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Carefully quench the reaction with water and a sodium hydroxide solution.
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Filter the resulting precipitate and extract the filtrate with an organic solvent.
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Dry the organic layer and remove the solvent to yield (S)-2-aminopentan-1-ol.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the crude (S)-2-aminopentan-1-ol in a suitable solvent like diethyl ether or isopropanol.
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Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Caption: Synthetic workflow for (S)-2-aminopentan-1-ol hydrochloride.
Analytical Methodologies for Quality Control
Ensuring the chemical purity and, most importantly, the enantiomeric purity of (S)-2-aminopentan-1-ol hydrochloride is critical for its application in pharmaceutical synthesis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.
Rationale for Method Selection: Amino alcohols often require derivatization to be analyzed on common chiral stationary phases (CSPs), or specialized CSPs can be used for direct analysis. Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are highly effective for separating a wide range of chiral molecules, including amino alcohols.
Step-by-Step Chiral HPLC Protocol:
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Column Selection: A polysaccharide-based chiral column such as a Chiralcel® OD-H or Chiralpak® AD-H is a good starting point.
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Mobile Phase Selection: For normal phase chromatography, a mixture of hexane and isopropanol is typically used. The ratio is optimized to achieve baseline separation. For basic analytes like amino alcohols, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.
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Sample Preparation:
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Prepare a stock solution of the racemic 2-aminopentan-1-ol hydrochloride in the mobile phase or a compatible solvent.
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Prepare a solution of the (S)-2-aminopentan-1-ol hydrochloride sample at the same concentration.
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Chromatographic Conditions:
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Flow Rate: Typically 0.5-1.0 mL/min.
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Temperature: Ambient or controlled (e.g., 25 °C).
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Detection: UV detection at a low wavelength (e.g., 210-220 nm) as the analyte lacks a strong chromophore.
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Analysis:
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Inject the racemic standard to determine the retention times of both enantiomers.
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Inject the sample to be tested.
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Calculate the enantiomeric excess using the peak areas of the two enantiomers.
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Caption: Workflow for chiral HPLC analysis.
Safety and Handling
(S)-2-Aminopentan-1-ol hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
(S)-2-Aminopentan-1-ol hydrochloride is a fundamentally important chiral building block with direct applications in the synthesis of high-value pharmaceutical compounds. A thorough understanding of its chemical structure, physicochemical properties, and the analytical methods for its characterization is essential for its effective and reliable use in research and development. This guide provides a consolidated resource of this critical information, emphasizing the importance of stereochemical control and providing practical methodologies for its synthesis and analysis.
References
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Moni, L., et al. (2015). Ugi and Passerini reactions of biocatalytically derived chiral aldehydes: application to the synthesis of bicyclic pyrrolidines and of antiviral agent telaprevir. The Journal of Organic Chemistry, 80(7), 3411-3428. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. (US8344182B2).
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PubChem. (n.d.). 2-aminopentan-1-ol. National Center for Biotechnology Information. Available at: [Link]
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NIST. (n.d.). 2-Amino-1-pentanol hydrochloride. NIST Chemistry WebBook. Available at: [Link]
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SUMIKA. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available at: [Link]
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Yakimova, L., & Matt, D. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178. Available at: [Link]
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Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1104-1109. Available at: [Link]
Sources
- 1. (2S)-2-Amino-1-pentanol hydrochloride 95% | CAS: 22724-81-8 | AChemBlock [achemblock.com]
- 2. 2-Amino-1-pentanol hydrochloride [webbook.nist.gov]
- 3. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
